molecular formula C24H27N5O4 B7783845 8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B7783845
M. Wt: 449.5 g/mol
InChI Key: CJZPAUFXEUMAKP-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern that defines its pharmacological and physicochemical properties. Key structural features include:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidation at the N3 position.
  • 7-Substituent: A 2-hydroxy-3-(3-methylphenoxy)propyl chain, which introduces both hydrophilic (hydroxyl) and lipophilic (3-methylphenoxy) moieties. This balance may influence solubility and membrane permeability.
  • 8-Substituent: A benzyl(methyl)amino group, which contributes to receptor binding specificity and modulates electronic effects on the purine core.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-8-7-11-19(12-16)33-15-18(30)14-29-20-21(28(3)24(32)26-22(20)31)25-23(29)27(2)13-17-9-5-4-6-10-17/h4-12,18,30H,13-15H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZPAUFXEUMAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Functionalization of the Purine Core:

    Final Assembly: The final product is obtained by coupling the functionalized purine core with the appropriate side chains under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison Across Purine-2,6-dione Derivatives

Compound Name 3-Position 7-Substituent 8-Substituent Molecular Weight Key Properties (Inferred)
Target Compound Methyl 2-Hydroxy-3-(3-methylphenoxy)propyl Benzyl(methyl)amino ~455.5 (est.) Balanced lipophilicity/solubility
8-(Benzyl(methyl)amino)-3-methyl-7-octyl-... () Methyl Octyl Benzyl(methyl)amino 397.523 High lipophilicity, low solubility
8-Amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-... () Methyl 3-(4-Chlorophenoxy)-2-hydroxypropyl Amino ~433.8 (est.) Increased halogen-mediated receptor binding
7-(2-Chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methyl-... () Methyl 2-Chlorobenzyl 3-Methoxypropylamino ~407.9 (est.) Enhanced membrane permeability
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-... () Methyl Benzyl (3-Chloro-2-hydroxypropyl)sulfanyl ~453.9 (est.) Potential metabolic instability (sulfanyl)
7-(2,3-Dihydroxypropyl)-8-[(prop-2-en-1-yl)amino]-3-methyl-... () Methyl 2,3-Dihydroxypropyl Prop-2-en-1-ylamino ~353.4 (est.) High solubility, short half-life

Key Observations:

7-Substituent Diversity: The target compound’s 3-methylphenoxy group () contrasts with octyl (), chlorophenoxy (), and sulfanyl () groups. The 3-methylphenoxy moiety may offer moderate lipophilicity compared to the highly lipophilic octyl chain () or polar dihydroxypropyl group (). The 2-hydroxy group in the 7-substituent (target compound, ) enhances solubility but may increase susceptibility to glucuronidation.

8-Substituent Modifications: The benzyl(methyl)amino group (target compound, ) likely provides steric bulk and π-π interactions, favoring receptor binding. In contrast, amino () or prop-2-en-1-ylamino () groups may reduce binding affinity due to smaller size or electronic effects.

Pharmacological and Physicochemical Profiles

Receptor Binding and Selectivity

  • Target Compound vs. : The 4-chlorophenoxy group in ’s compound may enhance adenosine A₁ receptor affinity due to halogen bonding, whereas the target’s 3-methylphenoxy group could prioritize selectivity for A₂A receptors .

Solubility and Bioavailability

  • The octyl chain in reduces aqueous solubility (logP ~4.5 estimated), whereas the target compound’s hydroxyl and phenoxy groups likely lower logP to ~2.5–3.0, improving oral bioavailability .
  • ’s dihydroxypropyl group maximizes solubility (logP ~1.0) but may limit blood-brain barrier penetration .

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